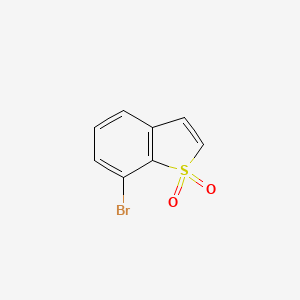
7-Bromo-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound belonging to the benzothiophene family. Benzothiophenes are sulfur-containing heterocyclic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and materials science . The presence of a bromine atom and a sulfone group in this compound enhances its reactivity and potential utility in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-1-benzothiophene 1,1-dioxide Benzothiophenes, the class of compounds to which it belongs, have diverse applications in medicinal chemistry and materials science .
Mode of Action
The exact mode of action of This compound It’s known that benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides, starting from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiophenes are known to be involved in various biochemical pathways due to their diverse applications in medicinal chemistry .
Result of Action
The molecular and cellular effects of This compound Benzothiophenes have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the synthesis of benzothiophene-1,1-dioxides can be achieved under electrochemical conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the formation of a quaternary spirocyclization intermediate by the selective ipso-addition . This process leads to the products via the S-migration process .
Molecular Mechanism
The molecular mechanism of 7-Bromo-1-benzothiophene 1,1-dioxide involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition . This process is followed by an S-migration process, leading to the final products .
Temporal Effects in Laboratory Settings
It has been synthesized using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-benzothiophene 1,1-dioxide can be achieved through various methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes under specific conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent . Another method involves the aryne reaction with alkynyl sulfides, which provides a straightforward route to benzothiophene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can participate in oxidation reactions, potentially leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromine atom under suitable conditions.
Major Products Formed:
Oxidation: Further oxidized benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1-benzothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Benzothiophene: The parent compound without the bromine and sulfone groups.
7-Bromo-1-benzothiophene: Lacks the sulfone group.
1-Benzothiophene 1,1-dioxide: Lacks the bromine atom.
Properties
IUPAC Name |
7-bromo-1-benzothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPOQHKRMFGASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)S(=O)(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-b]pyridazin-3-ol](/img/structure/B2702934.png)
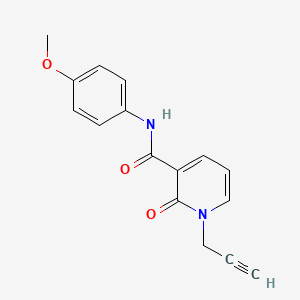
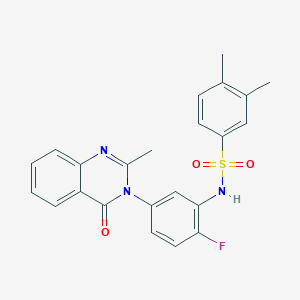

![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)
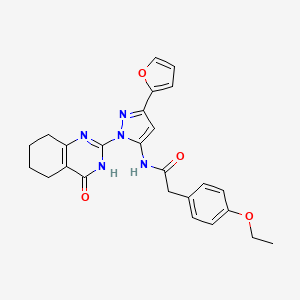
![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
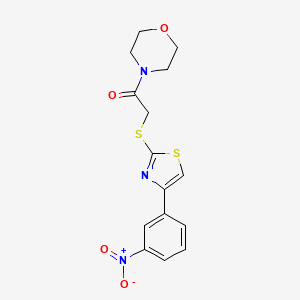
![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)
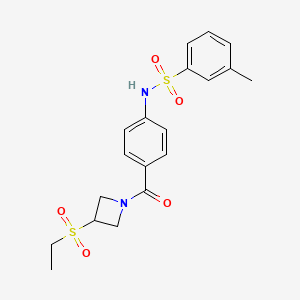
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2702955.png)
![2-{3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2702956.png)
